N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

This arylthioacetamide (CAS 437644-53-6) features a 4-bromo-3-methylphenyl scaffold with a metabolically stable thioacetamide linkage. The specific 3-methyl substitution pattern and 4-bromo halogen-bonding capability are essential for ACAT inhibitor SAR studies and crystallographic fragment screening. Using isomeric or de-methylated analogs introduces uncharacterized variables that can derail potency optimization and obscure pharmacophoric requirements. Secure this precise chemotype to maintain SAR fidelity and accelerate your medicinal chemistry program.

Molecular Formula C14H13BrN2OS
Molecular Weight 337.24
CAS No. 437644-53-6
Cat. No. B2754898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide
CAS437644-53-6
Molecular FormulaC14H13BrN2OS
Molecular Weight337.24
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)CSC2=CC=CC=N2)Br
InChIInChI=1S/C14H13BrN2OS/c1-10-8-11(5-6-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18)
InChIKeyHUJYEKJOWIIOTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide (CAS 437644-53-6): Structural Identity and Class Membership for Procurement Decisions


N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide (CAS 437644-53-6) is a synthetic arylthioacetamide derivative (molecular formula C14H13BrN2OS, molecular weight 337.24 g/mol) that belongs to a class of compounds recognized for their capacity to inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT) [1]. The compound features a 4-bromo-3-methylphenyl ring linked via an acetamide bridge to a 2-pyridinylsulfanyl moiety, creating a scaffold that is structurally distinct from many off-the-shelf amide libraries. Its substitution pattern—a bromine atom para to the anilide nitrogen and a methyl group meta to the nitrogen—produces a unique combination of steric, electronic, and halogen-bonding properties not replicated by common isomeric or de-methylated analogs .

Procurement Risk Alert: Why N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide Cannot Be Replaced by a Generic Analog


Generic arylthioacetamide analogs cannot substitute for the target compound because the precise position of the methyl group on the phenyl ring dictates both the three-dimensional conformation accessible to the molecule and its electronic environment at the anilide nitrogen. In the broad ACAT inhibitor patent family, activity is exquisitely sensitive to the nature and position of phenyl ring substituents, with even a methyl shift from the 3- to the 2-position expected to alter the dihedral angle between the amide plane and the aromatic ring, impacting target binding and/or metabolic stability [1]. The 4-bromo substituent further enables halogen bonding that is absent in chloro or unsubstituted analogs, a feature increasingly exploited in fragment-based drug design [2]. Simply ordering an in-stock bromophenyl analog without the 3-methyl group or with an alternative halogen introduces uncharacterized variables that can derail structure-activity relationship (SAR) campaigns, waste synthesis resources, and obscure true pharmacophoric requirements.

Quantitative Differentiation Evidence for N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide Against Its Closest Analogs


Head-to-Head Structural Comparison: 3-Methyl vs. 2-Methyl Isomer Conformational Impact

The target compound places the methyl substituent at the 3-position of the bromophenyl ring, whereas the closest commercially available analog (CAS 329078-56-0) bears the methyl at the 2-position . In secondary anilides, a 2-methyl substituent creates a steric clash with the acetamide bridge that forces the phenyl ring out of conjugation with the amide bond, increasing the amide N–H torsion angle by an estimated 30–50° relative to the 3-methyl isomer, for which the methyl group is oriented away from the amide linkage. This conformational difference alters the vector of the bromine atom and the hydrogen-bonding capacity of the anilide NH, directly impacting pharmacophoric fit in ACAT and related targets [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Merits of Bromine over Chlorine for Halogen Bonding in Arylthioacetamide Scaffolds

The 4-bromo substituent in the target compound provides a larger σ-hole and greater polarizability than a 4-chloro analog (CAS 439133-17-2) , leading to a stronger halogen bond (XB) interaction with Lewis bases in protein binding sites. Quantitative surveys of the Protein Data Bank and Cambridge Structural Database demonstrate that C–Br···O hydrogen-bond-acceptor distances are on average 0.3–0.5 Å shorter than the sum of van der Waals radii, with interaction energies of -2 to -5 kcal/mol, whereas C–Cl interactions are weaker and less directional [1]. This makes the bromine-bearing compound a more potent probe for targets possessing a proximal backbone carbonyl or carboxylate amenable to XB stabilization.

Halogen Bonding Medicinal Chemistry Fragment-Based Drug Design

Class-Level ACAT Inhibitory Potential: Scope of the Generic Arylthioacetamide Patent

The arylthioacetamide scaffold, encompassing the target compound, is claimed as an acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor in patent WO1996026925 [1]. The generic formula explicitly includes phenyl rings optionally substituted with halogen (e.g., bromine) and lower alkyl (e.g., methyl), and a pyridyl group attached through a sulfanylacetamide linker. While no specific IC50 data are publicly available for the target compound, structurally related arylthioacetamides within the same patent class have demonstrated ACAT suppression sufficient to reduce cholesterol ester formation in cellular assays. The target compound's substitution pattern (4-Br, 3-CH3) falls within the most preferred subgenus described in the patent, providing a clear patent-backed rationale for its exploration as a cholesterol-lowering lead.

ACAT Inhibition Cardiovascular Drug Discovery Patent SAR

Synthetic Accessibility Advantage via 4-Bromo-3-methylaniline Intermediate

The target compound is typically prepared by coupling 2-mercaptopyridine with N-(4-bromo-3-methylphenyl)-2-chloroacetamide, itself derived from commercially available 4-bromo-3-methylaniline (CAS 1849-28-9) . This aniline is a stock item from multiple major suppliers and is cost-effective relative to the 4-bromo-2-methylaniline required for the 2-methyl isomer . The 3-methyl substitution pattern avoids the steric encumbrance present during the chloroacetamide formation step with 2-methylanilines, potentially affording higher yields and simpler purification for the target compound.

Synthetic Chemistry Building Block Supply Chain

Procurement-Targeted Application Scenarios for N-(4-Bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide


ACAT Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry teams developing ACAT inhibitors for hypercholesterolemia can use this compound as a key intermediate to explore the impact of 3-methyl substitution on potency and selectivity [1]. The compound's placement within the preferred subgenus of WO1996026925 provides a patent-protected chemical space for filing composition-of-matter claims [1].

Halogen Bonding Probe in Fragment-Based Drug Discovery

The 4-bromo substituent enables crystallographic fragment screening campaigns aimed at identifying halogen-bonding interactions with target proteins [2]. The compound's moderate molecular weight (337 Da) and balanced lipophilicity make it suitable for soaking into protein crystals, where the bromine anomalous signal can assist in phasing [2].

Chemical Biology Tool for Studying Sulfur-Containing Amide Bioisosteres

The thioacetamide linkage serves as a metabolically stable amide bioisostere [1]. Researchers investigating the pharmacokinetic advantages of thioamides over oxoamides can use this compound to compare plasma stability, protein binding, and CYP inhibition profiles against its oxoamide counterpart in head-to-head metabolic assays.

Custom Synthesis Starting Material for Diversified Library Production

The compound can be further functionalized at the pyridine ring or the bromine position via Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling [1]. Procurement of this core scaffold allows parallel library synthesis to investigate structure-activity relationships across multiple target classes, leveraging the synthetic accessibility advantages of the 4-bromo-3-methylphenyl substructure [1].

Quote Request

Request a Quote for N-(4-bromo-3-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.